molecular formula C12H10N2O3S2 B2770067 N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-66-6

N-(4-(thiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2770067
CAS RN: 864937-66-6
M. Wt: 294.34
InChI Key: AEXSXHFCXQDACF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a carboxamide, a thiazole, a thiophene, and a dioxine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thiazole and dioxine) and a carboxamide group suggests potential for interesting chemical behavior and interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and crystal structure analysis of thiophene and thiazole derivatives. For instance, the synthesis of compounds involving thiophene rings has been explored, with studies detailing the crystallization, molecular structure, and interactions within the crystals, such as hydrogen bonding and π-π interactions. These investigations provide foundational knowledge for understanding the physical and chemical properties of these compounds, which is crucial for their application in drug design and material science (Prabhuswamy et al., 2016).

Antimicrobial Activity

Several studies have synthesized thiophene and thiazole derivatives to evaluate their antimicrobial properties. The development of these compounds involves various chemical methodologies, aiming to discover new antimicrobial agents with high efficacy against bacteria and fungi. This research is significant in the quest for new treatments for infectious diseases, contributing to the pharmaceutical applications of thiophene and thiazole derivatives (Sowmya et al., 2018).

Antitumor and Anti-inflammatory Activities

The potential antitumor and anti-inflammatory activities of thiophene and thiazole derivatives have been a subject of investigation, highlighting their importance in developing new therapeutic agents. By synthesizing and characterizing various derivatives, researchers aim to identify compounds with significant biological activities, which could lead to the development of novel anticancer and anti-inflammatory drugs. This area of research demonstrates the therapeutic applications of these compounds in treating various diseases and conditions (Gomha et al., 2016).

Material Science Applications

Thiophene and thiazole derivatives have also found applications in material science, particularly in the development of polymer solar cells and electrochromic materials. These studies involve the synthesis of polymers containing thiophene units, investigating their photophysical properties, and evaluating their performance in solar cells and electrochromic devices. This research underscores the versatility of thiophene and thiazole derivatives in creating advanced materials for energy and electronic applications (Qin et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c15-11(9-6-16-3-4-17-9)14-12-13-8(7-19-12)10-2-1-5-18-10/h1-2,5-7H,3-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXSXHFCXQDACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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